molecular formula C19H21ClN2O4S B3495644 5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE

5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE

Cat. No.: B3495644
M. Wt: 408.9 g/mol
InChI Key: QDCMZTFMQGRCMY-UHFFFAOYSA-N
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Description

5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with an azepane-1-sulfonyl group, a chlorine atom, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chlorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Azepane-1-Sulfonyl Group: The azepane-1-sulfonyl group is introduced via sulfonylation, where azepane reacts with a sulfonyl chloride in the presence of a base.

    Hydroxyphenyl Substitution: The final step involves the substitution of the hydroxyphenyl group onto the benzamide core, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The azepane-1-sulfonyl group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, depending on its specific interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(AZEPANE-1-SULFONYL)-2-HYDROXYBENZOIC ACID: Similar structure but with a hydroxy group instead of a hydroxyphenyl group.

    5-(AZEPANE-1-SULFONYL)-2-HYDROXY-4-METHYLBENZOIC ACID: Similar structure but with a methyl group on the benzene ring.

Uniqueness

5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE is unique due to the presence of both the azepane-1-sulfonyl group and the hydroxyphenyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c20-16-10-9-14(27(25,26)22-11-5-1-2-6-12-22)13-15(16)19(24)21-17-7-3-4-8-18(17)23/h3-4,7-10,13,23H,1-2,5-6,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCMZTFMQGRCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE
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5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE
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5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE
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5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE
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5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE
Reactant of Route 6
5-(AZEPANE-1-SULFONYL)-2-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE

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